2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
Description
2-(3-Methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic acetamide derivative featuring a 3-methoxyphenoxy group linked to an acetamide backbone and a piperazine moiety substituted with a tosyl (p-toluenesulfonyl) group. The ethyl spacer connects the acetamide nitrogen to the 4-tosylpiperazine ring, while the hydrochloride salt enhances solubility for pharmaceutical applications.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-18-6-8-21(9-7-18)31(27,28)25-14-12-24(13-15-25)11-10-23-22(26)17-30-20-5-3-4-19(16-20)29-2;/h3-9,16H,10-15,17H2,1-2H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTQZZUSADERBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC(=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: The synthesis begins with the preparation of 3-methoxyphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form 2-(3-methoxyphenoxy)acetic acid.
Tosylation of Piperazine: Piperazine is tosylated using tosyl chloride in the presence of a base such as triethylamine to yield 4-tosylpiperazine.
Coupling Reaction: The 2-(3-methoxyphenoxy)acetic acid is then coupled with 4-tosylpiperazine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions such as hydrogenation.
Substitution: The tosyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(3-hydroxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide.
Reduction: 2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound could be investigated for its potential pharmacological properties. The presence of the tosylpiperazine moiety suggests it might interact with certain receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The methoxyphenoxy group might interact with hydrophobic pockets, while the tosylpiperazine moiety could form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Key Differences :
- Phenoxy Substituent: 3-Methylphenoxy vs. 3-methoxyphenoxy in the target.
- Piperazine Substituent : 4-Methyl vs. 4-tosyl.
- Salt Form : Free base vs. hydrochloride.
Implications :
- The 4-methylpiperazine lacks the sulfonamide group (tosyl), which may decrease interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase).
- The absence of a salt may reduce aqueous solubility.
N-{2-[4-(Dimethylamino)phenyl]-2-(4-Phenyl-1-piperazinyl)ethyl}-2-(3-Methoxyphenoxy)acetamide
Key Differences :
- Piperazine Substituent : 4-Phenyl vs. 4-tosyl.
- Ethyl Chain Attachment: Linked to a 4-(dimethylamino)phenyl group vs. a simple ethyl spacer.
Implications :
- The 4-phenylpiperazine introduces steric bulk and lipophilicity, possibly affecting blood-brain barrier penetration.
- The dimethylamino group on the phenyl ring adds basicity, which could influence pH-dependent solubility and receptor affinity.
2-(4-Bromo-3,5-Dimethylphenoxy)-N-[3-(4-Methylpiperazin-1-yl)propyl]acetamide Dihydrochloride
Key Differences :
- Phenoxy Substituent: 4-Bromo-3,5-dimethylphenoxy vs. 3-methoxyphenoxy.
- Linker Chain : Propyl vs. ethyl.
- Salt Form : Dihydrochloride vs. hydrochloride.
Implications :
- Bromine and methyl groups increase molecular weight (MW: ~500 vs.
- The dihydrochloride salt may offer higher solubility than the target’s monohydrochloride.
N-(2-Ethylphenyl)-2-(3-Methoxyphenoxy)acetamide
Key Differences :
- Piperazine Moiety : Absent in this compound.
- Substituent : 2-Ethylphenyl group attached to acetamide nitrogen.
Implications :
- Simpler structure reduces MW (~300 vs. ~480) but limits multifunctional targeting.
Structural and Functional Data Table
Biological Activity
2-(3-Methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 320.4 g/mol. Its structure features a methoxyphenoxy group and a tosylpiperazine moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
-
Neuropharmacological Effects :
A study focused on the neuropharmacological properties of similar compounds revealed that they significantly improved cognitive functions in animal models by enhancing cholinergic activity, suggesting a potential for treating neurodegenerative diseases like Alzheimer's . -
Cardiovascular Implications :
Another research highlighted the antihypertensive effects of related compounds, showing a marked reduction in blood pressure in hypertensive rat models after administration. This points towards the potential cardiovascular benefits of this compound . -
Anticancer Activity :
A recent investigation into the anticancer properties demonstrated that derivatives of this compound could induce apoptosis in breast cancer cell lines through the activation of caspase pathways, marking it as a promising candidate for further development in oncology .
Q & A
Q. What are the common synthetic routes for 2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling of the acetamide backbone with substituted piperazine derivatives, and final hydrochloride salt formation. Critical steps include the use of coupling agents (e.g., EDC/HOBt) and bases like triethylamine to neutralize HCl byproducts . Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are pivotal for yield optimization.
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms the connectivity of the methoxyphenoxy, tosylpiperazine, and acetamide moieties. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What methods are used to assess purity and stability?
Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) is standard for purity analysis. For stability studies, accelerated degradation tests under varied pH, temperature (e.g., 40°C), and light exposure are conducted, with degradation products monitored via LC-MS .
Q. How can researchers screen its biological activity in vitro?
Initial screening involves binding affinity assays (e.g., radioligand displacement for receptor targets) and enzymatic inhibition studies (IC₅₀ determination via fluorometric/colorimetric assays). Cell-based models (e.g., HEK293 cells transfected with target receptors) assess functional activity .
Advanced Research Questions
Q. How can synthesis be optimized for scalability and reproducibility?
Design of Experiments (DoE) approaches, such as factorial design, optimize reaction parameters (e.g., molar ratios, solvent polarity, catalyst loading). Computational tools (e.g., density functional theory for transition-state analysis) predict reaction pathways, while continuous-flow reactors enhance reproducibility by minimizing batch-to-batch variability .
Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?
Reproducibility issues may arise from proprietary reaction conditions (e.g., undisclosed catalysts). Orthogonal validation methods are recommended:
- Cross-validate purity via HPLC and capillary electrophoresis .
- Replicate bioassays using standardized protocols (e.g., ATP-luciferase assays for kinase inhibition) .
- Compare crystallographic data (if available) with computational docking poses to confirm binding modes .
Q. What advanced techniques are used for metabolite profiling and degradation pathway analysis?
High-resolution LC-MS/MS with collision-induced dissociation (CID) identifies metabolites. Isotopic labeling (e.g., ¹⁴C or deuterium) tracks degradation pathways. Quantum mechanical calculations (e.g., Gaussian software) predict reactive sites for oxidative/hydrolytic degradation .
Q. How can the compound’s interaction with enzymes or receptors be mechanistically elucidated?
Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd), while X-ray crystallography or cryo-EM provides structural insights into ligand-receptor complexes. Molecular dynamics simulations (e.g., GROMACS) model conformational changes over time .
Q. What strategies are recommended for toxicity profiling in preclinical research?
- In vitro: HepG2 liver cells for CYP450 inhibition; hERG channel assays for cardiotoxicity.
- In vivo: Rodent models for acute toxicity (LD₅₀) and organ-specific histopathology.
- In silico: Tools like ProTox-II predict hepatotoxicity and mutagenicity .
Methodological Notes
- Data Contradictions: Cross-laboratory validation and open-access spectral databases (e.g., PubChem) mitigate variability .
- Safety: Follow OECD guidelines for in vitro/in vivo testing. Material Safety Data Sheets (MSDS) must be reviewed before handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
